N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
N-(4-Methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring dual 4-methoxyphenyl substituents. The thiazole core is substituted at position 2 with a sulfonamido group and at position 4 with a carboxamide moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-13-5-3-12(4-6-13)19-17(22)16-11-27-18(20-16)21-28(23,24)15-9-7-14(26-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYGOYQGDXDKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4S
- Molecular Weight : 348.37 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated derivatives of thiazole and their effectiveness against various bacterial strains. Results indicated that modifications in the thiazole ring significantly enhanced antimicrobial efficacy, suggesting that the sulfonamide moiety contributes to this activity through inhibition of bacterial folate synthesis pathways .
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory effects. The presence of the methoxy and sulfonamide groups is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines. In vitro assays demonstrated that these compounds could reduce the production of TNF-alpha and IL-6 in macrophages, indicating a potential therapeutic role in inflammatory diseases .
Anticancer Properties
The anticancer potential of thiazole derivatives has garnered attention in recent years. Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and the mitochondrial pathway, making it a candidate for further development in cancer therapy .
Data Summary
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Significant activity against bacterial strains | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy Study : A study published in 2023 tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
- Anti-inflammatory Mechanism : In a 2024 study, researchers examined the anti-inflammatory properties of thiazole compounds in a mouse model of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and inflammation markers, supporting its therapeutic application for inflammatory disorders .
- Cancer Cell Line Study : A recent investigation assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study found that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
Key structural variations among analogues include substitutions on the thiazole ring, sulfonamido group modifications, and carboxamide side-chain alterations. These differences influence solubility, bioavailability, and target interactions.
Table 1: Structural Comparison of Selected Analogues
Pharmacological and Physicochemical Properties
- Lipophilicity : Dual 4-methoxyphenyl groups in the target compound increase logP compared to analogues with aliphatic chains (e.g., isopentyl in ) .
- Enzyme Inhibition : Trimethoxyphenyl-substituted thiazoles () show enhanced CYP3A4 inhibition due to π-π stacking with hydrophobic enzyme pockets .
- Anticancer Activity : Acetamide derivatives with 4-methoxyphenylsulfonyl groups () exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, suggesting the sulfonamido moiety is critical for cytotoxicity .
Q & A
What are the established synthetic routes for N-(4-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?
Level: Basic (Synthesis)
Answer:
The compound is synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between a thiazole-carboxylic acid and a sulfonamide-bearing amine. Key steps include:
- Precursor activation : Acid derivatives (e.g., ester hydrolysis via Method G) generate reactive intermediates for coupling .
- Amide bond formation : Optimizing molar ratios (1:1.2 acid-to-amine) and solvent polarity (DMF or DCM) maximizes yields .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for biological assays .
For example, Method A (coupling) and Method G (hydrolysis) yielded derivatives with 35–78% efficiency, depending on substituent steric bulk .
How should researchers address low yields in the synthesis of structurally complex thiazole carboxamides like this compound?
Level: Advanced (Optimization)
Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (DMF) enhance reactant solubility .
- Catalyst tuning : HOBt additives reduce racemization during amide coupling .
- Stepwise purification : Column chromatography followed by HPLC minimizes losses, as seen in compounds with 22–98% yields .
For instance, substituting 4,4-difluorocyclohexan-1-amine improved yields from 6% to 78% in analogs .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting data be interpreted?
Level: Basic (Characterization)
Answer:
- 1H/13C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and sulfonamide connectivity .
- ESI-MS : Validates molecular weight (e.g., m/z 373.1 [M+H]+ in related thiazoles ).
- HPLC : C18 columns with UV detection (254 nm) assess purity (>98% in optimized syntheses ).
Conflicting data (e.g., overlapping aromatic signals) require 2D NMR (COSY, HSQC) or comparison with simulated spectra .
What in vitro biological assays are suitable for evaluating the anticancer potential of this compound, and how can SAR guide derivative design?
Level: Advanced (Biological Activity)
Answer:
- NCI-60 cell line screening : Identifies cytotoxicity profiles, as used for sulfonamide derivatives .
- SAR strategies :
- Methoxyphenyl modifications : Replacing methoxy with trifluoromethyl enhances lipophilicity and antitumor activity .
- Sulfonamido variations : Bulky substituents (e.g., 4,4-difluorocyclohexyl) improve selectivity for kinase targets .
For example, analogs with 3,4,5-trimethoxybenzamido groups showed enhanced bioactivity in cytotoxicity assays .
How can computational methods predict the binding affinity of this compound to target enzymes, and what experimental validation is required?
Level: Advanced (Computational Chemistry)
Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with crystallized targets (e.g., tubulin for anticancer activity).
- MD simulations : 100-ns trajectories assess binding stability and hydration effects .
- Validation : Enzymatic inhibition assays (e.g., IC50 via fluorescence quenching) confirm predicted affinities .
What are the best practices for analyzing the metabolic stability of this compound in preclinical studies?
Level: Advanced (Pharmacokinetics)
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Metabolite identification : High-resolution MS and NMR elucidate Phase I metabolites (e.g., demethylation) .
- Plasma stability : Test compound integrity at 37°C for 24h to predict in vivo half-life .
How do substituents on the thiazole ring influence the compound's solubility and bioavailability?
Level: Advanced (Physicochemical Properties)
Answer:
- Polar groups : Hydroxyl or amine substituents increase aqueous solubility but reduce membrane permeability.
- LogP optimization : ChemDraw-derived logP values guide design; 4,4-difluorocyclohexyl derivatives balance solubility and permeability better than trifluoromethyl analogs .
- Experimental validation : Shake-flask assays measure partition coefficients (octanol/water) .
What strategies mitigate off-target effects observed in kinase inhibition assays for this compound?
Level: Advanced (Selectivity)
Answer:
- Kinome profiling : Platforms like Eurofins KinaseProfiler screen >400 kinases to identify off-target hits.
- Structural modifications : Introduce bulky groups (e.g., tert-butyl) near the sulfonamido moiety to sterically block non-target kinases .
- Co-crystallization : Resolve binding modes with target kinases (e.g., CDK2) to refine design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
